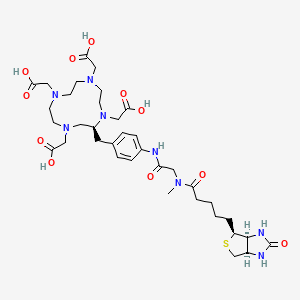

DOTA-Biotin-Sarcosine

Description

Contextualization of Biotinylated Chelators in Molecular Imaging and Targeted Radiotherapy

Biotinylated chelators are a class of molecules that have become instrumental in the advancement of molecular imaging and targeted radiotherapy. nih.gov These compounds consist of a chelating agent, which can securely bind to a radioactive metal ion (radionuclide), chemically linked to a biotin (B1667282) molecule. The primary application of these constructs is in pretargeted radioimmunotherapy (PRIT), a multi-step strategy designed to improve the efficacy and reduce the toxicity of cancer treatments. nih.govresearchgate.netthno.org

In a typical PRIT approach, a monoclonal antibody, engineered to recognize a specific tumor antigen, is first administered. thno.orgwikipedia.org This antibody is also conjugated to streptavidin or avidin (B1170675). After allowing time for the antibody-streptavidin conjugate to accumulate at the tumor site and clear from the bloodstream, a biotinylated chelator carrying a therapeutic or imaging radionuclide is introduced. wikipedia.orgsnmjournals.org Due to the extremely high affinity between biotin and streptavidin (one of the strongest non-covalent bonds known in nature), the radiolabeled biotinylated chelator rapidly binds to the tumor-localized antibody-streptavidin conjugate. snmjournals.orgsnmjournals.org This method allows for the delivery of a high concentration of radiation directly to the tumor while minimizing exposure to healthy tissues, thereby improving the therapeutic ratio. nih.govfrontiersin.org

The use of biotinylated chelators helps overcome some of the limitations of conventional radioimmunotherapy, where directly radiolabeled antibodies can have slow clearance from the body, leading to prolonged radiation exposure to non-target organs. snmjournals.org The small size of the biotinylated chelator allows for rapid clearance from the body of any unbound agent, further enhancing the safety profile of the treatment. snmjournals.org

Historical Development and Significance of DOTA-Biotin Conjugates

The development of DOTA-biotin conjugates marked a significant advancement in the field of pretargeted radioimmunotherapy. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent, capable of forming very stable complexes with a variety of radionuclides, including therapeutic isotopes like Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu). snmjournals.orggoogle.comresearchgate.net This stability is crucial to prevent the release of the radionuclide in the body, which could lead to off-target toxicity. google.com

Early research focused on creating DOTA-biotin conjugates that were stable in vivo and could efficiently deliver radionuclides to tumor sites pretargeted with an antibody-avidin/streptavidin construct. google.com One of the initial and widely studied conjugates was DOTA-LC-Biotin, where "LC" refers to a "long chain" linker, often an aminocaproyl spacer. google.com These first-generation conjugates demonstrated the feasibility and potential of the pretargeting approach, showing desirable biodistribution and primary clearance through the kidneys. google.com

Clinical studies have been conducted to optimize pretargeted radioimmunotherapy protocols using ⁹⁰Y-DOTA-biotin. nih.gov These studies aimed to improve the tumor-to-red marrow therapeutic ratio compared to conventional radioimmunotherapy. nih.gov The results confirmed that the PRIT approach with DOTA-biotin conjugates is safe, feasible, and can achieve a higher therapeutic ratio. nih.gov The development of these conjugates has been pivotal in advancing the clinical application of pretargeted strategies, offering a more precise and potentially more effective method for cancer radiotherapy. wikipedia.org

Rationale for Sarcosine (B1681465) Linker Incorporation in DOTA-Biotin Conjugates

The incorporation of a sarcosine (N-methylglycine) linker into DOTA-biotin conjugates addresses a key challenge in their in vivo application: enzymatic degradation. dtic.milgoogle.com Biotinidase, a serum enzyme, can cleave the amide bond between biotin and its linker, leading to the premature release of the radiolabeled DOTA from the biotin targeting moiety. dtic.milacs.org This cleavage would render the conjugate ineffective for targeted delivery.

Research has shown that modifying the peptide linkage can enhance its stability against enzymatic action. google.com The use of N-methylated amino acids, such as sarcosine, is a known strategy to create peptide bonds that are resistant to enzymatic cleavage. google.comacs.org By incorporating a sarcosine linker, the resulting DOTA-Biotin-Sarcosine conjugate exhibits increased stability in serum, effectively blocking the action of biotinidase. dtic.milacs.orggoogle.com

Overview of Research Paradigms Utilizing this compound

This compound has been utilized in a variety of research settings, primarily centered around pretargeted molecular imaging and radioimmunotherapy. The compound serves as a versatile tool for delivering radionuclides to specific targets in vivo.

One major research paradigm is its use in pretargeted radioimmunotherapy (PRIT) for cancer. wikipedia.orgnih.gov In this context, this compound is labeled with a therapeutic beta-emitting radionuclide, such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), or an alpha-emitting radionuclide like Bismuth-213 (²¹³Bi). dtic.milnih.goviaea.org Preclinical studies in animal models, such as those with colon or breast cancer xenografts, have demonstrated the potential of this approach to deliver a high radiation dose to tumors while minimizing systemic toxicity. snmjournals.orgdtic.mil

Another significant area of research is in molecular imaging. By chelating a gamma-emitting radionuclide like Indium-111 (¹¹¹In) or a positron-emitting radionuclide, this compound can be used for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging, respectively. nih.govnih.gov This allows for the visualization of tumor localization and can be used for dosimetry calculations to plan subsequent therapeutic interventions. snmjournals.org

The compound is also employed in the development and evaluation of new pretargeting systems, including the optimization of clearing agents designed to remove unbound antibody-streptavidin conjugates from the circulation before the administration of the radiolabeled biotin derivative. nih.gov Furthermore, this compound is used in in vitro binding assays and stability studies to characterize and validate new components of pretargeting strategies. iaea.orgresearchgate.net

Properties

IUPAC Name |

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDGMGWABJHCRC-BGNUVLEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N8O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180978-54-5 | |

| Record name | DOTA-biotin-sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180978545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTA-BIOTIN-SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5296AP53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

General Synthesis Strategies for DOTA-Biotin-Sarcosine Conjugates

The construction of this compound conjugates typically involves a convergent synthetic route where the biotin (B1667282) and sarcosine (B1681465) components are first joined, and this unit is then coupled to a DOTA precursor. dtic.milgoogle.com

The initial step involves the formation of a stable amide bond between biotin and sarcosine (N-methyl glycine). This is typically achieved through a condensation reaction. libretexts.org A common method involves activating the carboxylic acid group of biotin, often by converting it into an N-hydroxysuccinimide (NHS) ester. google.comgoogle.com This activated biotin-NHS ester then readily reacts with the amine group of sarcosine in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF) to yield N-methyl glycyl-biotin. google.comgoogle.com This reaction forms a robust peptide-like bond connecting the biotin and sarcosine moieties. libretexts.org

Once the sarcosine-biotinyl fragment is synthesized, it is then coupled to a suitable DOTA derivative. A frequently used precursor is DOTA-aniline. google.com The N-methyl glycyl-biotin is activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and NHS. google.comgoogle.com The resulting activated ester is then reacted in situ with DOTA-aniline, often in the presence of excess pyridine (B92270) and heat, to form the final [(N-methyl-N-biotinyl)-N-glycyl]-aminobenzyl-DOTA conjugate. google.comgoogle.com The product is then typically purified using techniques like preparative high-performance liquid chromatography (HPLC). google.comgoogle.com

Condensation Reactions for Sarcosine-Biotinyl Linkage

Synthesis of Biotinidase-Resistant DOTA-Biotin Conjugates

A critical consideration in the design of biotin-containing radiopharmaceuticals is their stability in vivo, particularly against the enzyme biotinidase. dtic.milnih.gov Biotinidase, present in serum, can cleave the amide bond linking biotin to its carrier, leading to premature release of the radiolabeled biotin and reduced targeting efficacy. dtic.milnih.gov

The inclusion of sarcosine in the linker is a key strategy to confer resistance to biotinidase. dtic.milgoogle.com The N-methyl group on the glycine (B1666218) residue provides steric hindrance that effectively blocks the hydrolytic action of biotinidase. dtic.mil This modification significantly enhances the in vivo stability of the conjugate, ensuring that the radiolabeled complex remains intact until it reaches its target. dtic.mil However, it has been noted that this N-methyl group can also increase the rate of dissociation of biotin from avidin (B1170675) and streptavidin, which is a trade-off to be considered in the design process. dtic.mil

Research has extended beyond sarcosine to explore other chemical modifications that can prevent biotinidase cleavage while maintaining high binding affinity for avidin or streptavidin. dtic.mil Strategies include:

Alpha-Substituted Amino Acids: Similar to sarcosine, incorporating other alpha-substituted amino acids can provide enzymatic stability. googleapis.com

Bulky Substituents: Placing bulky groups alpha to the biotinamide (B1199965) bond has been shown to block biotinidase activity with minimal impact on dissociation rates. dtic.mil

Triazole Linkages: Replacing the natural amide bond with a triazole ring, formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, creates a highly biotinidase-resistant linkage. rsc.org These triazole-linked adducts have demonstrated excellent resistance to hydrolysis and maintain strong binding to avidin. rsc.org

Reduced Amide Bonds: The synthesis of derivatives where the amide carbonyl group is reduced has also been explored to create biotinidase-resistant conjugates. nih.govfigshare.com

N-Methyl Glycine (Sarcosine) as a Biotinidase-Stabilizing Moiety

Design and Synthesis of Advanced this compound Derivatives

The fundamental this compound structure serves as a scaffold for the development of more advanced derivatives with improved properties. For instance, bis-biotin derivatives, which contain two biotin molecules, have been designed to enhance binding to streptavidin mutants. nih.gov Additionally, bis-DOTA derivatives, carrying two DOTA chelators per biotin molecule, have been synthesized to increase the potential radioactive payload for therapeutic applications. researchgate.netscispace.com These advanced designs often involve elongating the spacer between the functional moieties to optimize their spatial arrangement and biological activity. researchgate.netscispace.com

Table of Research Findings on DOTA-Biotin Conjugate Synthesis

| Derivative Type | Synthetic Strategy Highlight | Key Finding | Reference |

|---|---|---|---|

| Biotin-Sarcosine-DOTA | Condensation of Biotin-NHS ester with sarcosine, followed by coupling to DOTA-aniline. | Sarcosine moiety effectively blocks biotinidase action, but may increase dissociation from avidin. | dtic.milgoogle.comgoogle.com |

| Triazole-Linked Biotin-DOTA | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to replace the amide bond. | Highly resistant to biotinidase while maintaining low pM dissociation constants for avidin. | rsc.org |

| Bis-DOTA Biotin Conjugates | Elongation of the scaffold with trifunctionalized spacers to attach two DOTA units. | Allows for a higher radiation dose per targeting molecule, increasing therapeutic potential. | researchgate.netscispace.com |

| Bis-Biotin-DOTA Derivatives | Designed for enhanced binding to streptavidin mutants used in pretargeting systems. | Aimed at overcoming issues with endogenous biotin and improving tumor targeting. | nih.gov |

Bis-Biotin Containing DOTA Reagents

The synthesis of bis-biotin-containing DOTA reagents is a key strategy for enhancing the efficacy of pretargeting systems used in medical applications. These reagents are designed to offset the potential interference of endogenous biotin and to increase binding avidity to streptavidin (SAv) mutants through dual binding. nih.gov

One approach involves designing a bis-biotin derivative that incorporates the DOTA chelating moiety, intended for use with radiometals such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu). nih.govcancer.govnih.gov The design of these molecules, such as the bis-biotin-DOTA derivative designated as 4a, is often based on previously successful bis-biotin-iodobenzoyl derivatives that have shown selective binding to SAv mutants. nih.gov The synthesis of such compounds allows for the evaluation of their ability to target tumors in pretargeting protocols that utilize single-chain Fv (scFv)-SAv mutant fusion proteins. nih.govcancer.gov

Another synthetic strategy focuses on creating biotin derivatives that carry two DOTA moieties for each ligand, referred to as BisDOTA. nih.govscispace.com The goal is to increase the radiation dose that can be delivered to a tumor by enabling each molecule to bind up to two radionuclide ions. scispace.com The synthesis of these compounds can follow different pathways. nih.govscispace.com

One method involves using a biotin-containing scaffold similar to mono-DOTA derivatives, which is then elongated with trifunctionalized spacers of varying lengths. These spacers are subsequently conjugated with a carboxylic group of two separate DOTA molecules. nih.govscispace.com

An alternative method utilizes a lysine (B10760008) residue on a solid support. The α-amino group of the lysine is bonded to biotin, and spacers are then attached to the ε-amino group, followed by conjugation with two DOTA molecules. nih.govscispace.com Incorporating a p-aminobenzoic acid spacer in this architecture can increase the head-to-tail distance and rigidity of the chain. nih.gov

These synthetic efforts have produced various bis-biotin DOTA constructs, which have demonstrated high binding affinity for avidin and resistance to serum biotinidases. nih.govscispace.com

Table 1: Examples of Synthesized Bis-Biotin and Bis-DOTA Reagents

| Compound Type | Key Features | Synthetic Approach | Intended Use | Reference |

|---|---|---|---|---|

| Bis-Biotin DOTA (e.g., 4a) | Two biotin moieties, one DOTA chelator. | Designed based on bis-biotin-iodobenzoyl derivatives. | Pretargeting with scFv-SAv mutant fusion proteins using radiometals (¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu). | nih.govcancer.govnih.gov |

| Bis-DOTA Biotin | One biotin moiety, two DOTA chelators. | Elongation of a biotin scaffold with spacers conjugated to two DOTA molecules. | To increase the radiation dose by chelating two radionuclide ions per molecule. | nih.govscispace.com |

| Lysine-based Bis-DOTA Biotin | One biotin moiety, two DOTA chelators linked via a lysine scaffold. | Biotin attached to lysine's α-NH₂, while two DOTAs are conjugated to the ε-NH₂ via spacers. | To achieve high avidin binding and high specific activity labeling with ⁹⁰Y. | nih.govscispace.com |

Poly(sarcosine) Linker Architectures in Related Systems

Polysarcosine (PSar), a polypeptoid based on N-methylated glycine, has emerged as a hydrophilic and biocompatible linker material in advanced bioconjugates, such as antibody-drug conjugates (ADCs). nih.govresearchgate.netacs.orgnih.gov It is considered an alternative to polyethylene (B3416737) glycol (PEG) due to its stealth-like properties, excellent water solubility, low toxicity, and non-immunogenic character. researchgate.netacs.org Unlike polydisperse polymers typically produced via ring-opening polymerization, recent advancements have focused on the synthesis of monodisperse (or discrete) polysarcosine compounds, which is highly preferable for creating homogeneous ADC platforms. nih.govchemrxiv.org

The architecture of PSar-based linkers significantly influences the physicochemical and pharmacological properties of the resulting conjugates. nih.govchemrxiv.org By embedding a PSar entity within the drug-linker, it is possible to mask the hydrophobicity of the payload, thereby allowing for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's properties. nih.govnih.govrsc.org This approach has led to the development of highly-loaded, homogeneous ADCs with improved pharmacokinetics and potent in vivo efficacy. nih.govnih.gov

Research into PSar linker architecture has revealed several key findings:

Homogeneity: The use of monodisperse PSar, synthesized on-resin, allows for the creation of chemically homogeneous ADCs. chemrxiv.org This ensures that the conjugates have uniform pharmacological properties, are easier to characterize, and allow for more reproducible manufacturing. chemrxiv.org

Linker Placement: The rational placement of the PSar unit is crucial. Studies comparing different linker architectures, such as orthogonal versus linear placement of the PSar chain, have been conducted to optimize the design. nih.gov It has been demonstrated that at an equal length, PSar can be more efficient than PEG at improving the antitumor activity of an ADC. researchgate.net

These findings highlight the versatility of polysarcosine as a linker component in complex bioconjugates, offering significant advantages in the design of next-generation therapeutic agents. nih.govacs.org

Table 2: Polysarcosine in Drug-Linker Platforms

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Monodispersity | Synthesis of PSar with a discrete, defined length. | Provides chemically homogeneous conjugates with uniform pharmacological properties and simplifies characterization. | nih.govchemrxiv.org |

| Hydrophilicity | PSar is a highly water-soluble, nonionic polymer. | Masks the hydrophobicity of payloads, allowing for higher drug loading and improved physicochemical properties. | nih.govnih.govrsc.org |

| Biocompatibility | Based on the endogenous amino acid sarcosine; demonstrates low toxicity and is non-immunogenic. | Considered a viable and potentially superior alternative to PEG for therapeutic protein conjugation. | researchgate.netacs.org |

Modified Linkers for Enhanced Stability

The stability of the linker connecting the chelator (like DOTA) to the targeting moiety (like biotin) is critical for the efficacy of radiopharmaceuticals. google.com An unstable linker can lead to premature cleavage of the conjugate or release of the radionuclide, rendering the agent ineffective and unsuitable for therapeutic use. google.com To address this, various modified linkers have been designed to enhance in vivo stability.

A key modification for biotin-containing conjugates is the incorporation of a sarcosine (N-methylglycine) moiety. acs.orgdtic.mil This modification has been shown to effectively block the action of biotinidase, a serum enzyme that can cleave the amide bond of biotin conjugates. acs.orgdtic.mil In one study, radioiodinated biotin derivatives containing a sarcosine linker were found to be very stable against biotinidase degradation. acs.org This stability is crucial for pretargeting applications where the radiolabeled biotin derivative must remain intact in circulation until it reaches the targeted tumor site. nih.govacs.org

Incorporating Stable Moieties: Using chemical groups like thiourea (B124793) in the linker structure. google.com

Optimizing Linker Length and Composition: The use of linking groups like polyethylene glycol (PEG) or short peptide sequences can enhance solubility and stability. snmjournals.orgaxispharm.com For instance, placing DOTA chelators within a nanostructure has been shown to increase the stability of the ⁶⁴Cu-DOTA complex. thno.org

Introducing N-methylation: As seen with sarcosine, replacing a secondary amide with a tertiary amide can substantially inhibit enzymatic degradation. acs.orgnih.gov

Recent research has focused on designing novel DOTA-based linkers, such as those bearing a Met-Val-Lys peptide sequence or a naphthylalanine residue, which have demonstrated high serum stability and efficient conjugation chemistry. snmjournals.org These advancements in linker technology are essential for developing safer and more effective targeted radiotherapies. snmjournals.org

Table 3: Linker Modifications for Enhanced Stability

| Modification Strategy | Example | Purpose | Observed Outcome | Reference |

|---|---|---|---|---|

| Enzyme Blocking | Incorporating a sarcosine (N-methylglycine) moiety adjacent to biotin. | To prevent cleavage by the serum enzyme biotinidase. | Derivatives were found to be very stable to biotinidase degradation. | acs.orgdtic.mil |

| Structural Reinforcement | Placing DOTA chelators within a nanogel structure. | To improve the in vivo stability of the radiometal-chelate complex. | Increased stability of ⁶⁴Cu-DOTA complexes in mouse serum. | thno.org |

| Novel Peptide/Amino Acid Linkers | Linkers bearing a Met-Val-Lys sequence or a naphthylalanine residue. | To improve biodistribution and pharmacokinetic properties. | High serum stability (>87% up to 9 days) and efficient conjugation. | snmjournals.org |

| Hydrophilic Spacers | Incorporating polyethylene glycol (PEG) chains. | To increase stability and solubility of the conjugate. | Improved drug half-life and reduced immunogenicity. | axispharm.com |

Radiochemistry and Radiolabeling Approaches

General Principles of Radiometal Chelation with DOTA

DOTA is a highly effective chelator for a variety of trivalent radiometals used in nuclear medicine. d-nb.inforesearchgate.net Its cage-like structure provides a high degree of thermodynamic stability and kinetic inertness to the resulting radiometal-DOTA complexes, which is crucial for in vivo applications to prevent the release of the free radiometal. d-nb.infonih.gov

The chelation process typically involves the coordination of the radiometal ion by the four nitrogen atoms of the cyclen ring and the four carboxyl groups of the acetic acid arms. rsc.org A key characteristic of DOTA chelation is that it often requires heating, typically near 100°C, to achieve efficient and rapid complexation, although the reaction can proceed more slowly at lower temperatures. d-nb.info Once formed, the complex is exceptionally stable at physiological conditions. d-nb.info The efficiency of the complex formation is influenced by factors such as pH, temperature, and the concentration of the reactants. rsc.orgmdpi.com Generally, a slightly acidic pH (around 4.0-5.5) is optimal for labeling with many trivalent radiometals to prevent the formation of metal hydroxides while still allowing for sufficient deprotonation of the DOTA carboxyl groups. mdpi.com

Radiolabeling Protocols for DOTA-Biotin-Sarcosine

Indium-111 is a gamma-emitting radionuclide suitable for SPECT imaging. The labeling of DOTA-biotin conjugates with ¹¹¹In has been previously explored for pretargeted immunoscintigraphy. google.comjustia.com While specific protocols for this compound are not extensively detailed in the provided results, general procedures for DOTA-biotin conjugates can be inferred.

Labeling is typically performed in an acetate (B1210297) buffer at a pH of approximately 5.5. ujms.net For instance, DOTA-conjugated antibodies have been labeled with ¹¹¹In by incubation at 37°C. ujms.net Studies with other DOTA-biotin derivatives have shown that nearly quantitative labeling yields can be achieved. dtic.mil Two ¹¹¹In radiolabeled biotin-DOTA conjugates with an enzymatically stable amine bond were prepared with high radiochemical purity and demonstrated stability in human plasma. rsc.org

Table 1: General Conditions for ¹¹¹In-DOTA Labeling

| Parameter | Condition | Reference |

|---|---|---|

| Radionuclide | Indium-111 (¹¹¹In) | google.comjustia.com |

| Chelator Conjugate | DOTA-Biotin Derivative | dtic.milrsc.org |

| pH | ~5.5 (Ammonium Acetate Buffer) | ujms.net |

| Temperature | 37°C to Room Temperature | dtic.milujms.net |

| Purity | High radiochemical purity achievable | rsc.org |

Yttrium-90 is a high-energy beta-emitter favored for radioimmunotherapy. google.comjustia.com The labeling of this compound with ⁹⁰Y involves specific conditions to ensure high radiochemical purity.

A typical protocol involves reacting this compound with ⁹⁰YCl₃ in a sodium acetate buffer (e.g., 1.0 M, pH 5.0). iaea.org The reaction mixture is heated to approximately 95°C for about 30 minutes to facilitate the chelation. iaea.org Studies on similar DOTA-biotin conjugates have demonstrated that high radiochemical purity (>99%) can be routinely achieved at a specific activity of 2.6 MBq/nmol. nih.gov The use of a higher pH can increase the reaction kinetics, even at lower temperatures. mdpi.com

Table 2: Typical Protocol for ⁹⁰Y-DOTA-Biotin-Sarcosine Labeling

| Parameter | Condition | Reference |

|---|---|---|

| Radionuclide | Yttrium-90 (⁹⁰Y) | wikipedia.org |

| Precursor | ⁹⁰YCl₃ | iaea.org |

| Buffer | Sodium Acetate (e.g., 1.0 M, pH 5.0) | iaea.orgnih.gov |

| Temperature | 95°C | iaea.org |

| Incubation Time | 30 minutes | iaea.org |

| Radiochemical Purity | >99% achievable | nih.gov |

Lutetium-177 is another therapeutically relevant radionuclide, emitting both beta particles for therapy and gamma rays for imaging. google.com The labeling of DOTA-biotin conjugates with ¹⁷⁷Lu follows similar principles to that of ⁹⁰Y.

High radiochemical purity (>99%) for ¹⁷⁷Lu-labeled DOTA-biotin conjugates has been achieved in a sodium acetate buffer (1.0 M, pH 5.0). nih.gov The reaction can be performed at elevated temperatures to ensure efficient labeling. mdpi.com Studies on ¹⁷⁷Lu-DOTA-biotin have shown favorable biodistribution for pretargeted radioimmunotherapy. nih.gov The stability of the labeled conjugate is crucial, and the addition of stabilizers like ascorbic acid can be beneficial. nih.gov

Table 3: Conditions for ¹⁷⁷Lu-DOTA-Biotin Labeling

| Parameter | Condition | Reference |

|---|---|---|

| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | google.com |

| Chelator Conjugate | DOTA-Biotin Derivative | nih.gov |

| Buffer | Sodium Acetate (1.0 M, pH 5.0) | nih.gov |

| Stability | Stable for up to 96 hours in human serum with ascorbic acid | nih.gov |

| Radiochemical Purity | >99% achievable | nih.gov |

While this compound is designed for radiometal chelation, it is relevant to mention iodine radioisotope labeling as an alternative strategy for biotin (B1667282) derivatives. Radioiodination is a well-established method for labeling biomolecules. mdpi.commdpi.com However, direct iodination methods can involve harsh oxidative conditions that may not be suitable for all molecules. mdpi.com

An indirect method for labeling biotin derivatives involves synthesizing a precursor that can be readily iodinated. For example, biotinyl-m-[¹²⁵I]iodoanilide has been synthesized by coupling biotin to m-[¹²⁵I]iodoaniline. nih.gov This approach creates a stable, radioiodinated biotin derivative. nih.gov Another strategy involves using the Iodogen method for labeling with radioactive iodine. nih.gov

Lutetium-177 (<sup>177</sup>Lu) Radiolabeling Procedures

Factors Influencing Radiochemical Purity and Stability

The radiochemical purity (RCP) and stability of the final radiolabeled compound are critical for its effective use. brieflands.com Several factors can influence these parameters for this compound.

pH of the Reaction Mixture: The pH affects both the kinetics of complex formation and the stability of the radionuclide. For DOTA-based labeling with trivalent radiometals like ¹⁷⁷Lu and ⁹⁰Y, a pH range of 4.0-5.5 is generally considered optimal to facilitate chelation without causing hydrolysis of the radiometal. mdpi.com

Temperature and Incubation Time: Elevated temperatures (e.g., 95°C) are often required to drive the DOTA chelation reaction to completion in a reasonable timeframe. d-nb.infoiaea.org The incubation time must be sufficient to achieve high labeling yields.

Molar Ratio of Reactants: The ratio of the DOTA-conjugate to the radiometal can impact the labeling efficiency. An excess of the chelating agent is often used to ensure complete complexation of the radionuclide.

Radiolysis: High levels of radioactivity can lead to the degradation of the radiolabeled compound through radiolysis. d-nb.info The addition of radical scavengers or "quenchers" such as ethanol, gentisic acid, or ascorbic acid can help to maintain the radiochemical purity of the product, especially during storage. nih.govd-nb.info

Purity of Precursors: The chemical purity of the this compound conjugate and the radionuclidic and radiochemical purity of the radioisotope solution are fundamental to achieving a high-purity final product. rsc.orgiaea.org

Chelator Stability and Radionuclide Retention within the DOTA Complex

The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is recognized as a "gold standard" macrocyclic chelator, widely employed for the complexation of trivalent metal ions. researchgate.netresearchgate.net Its ability to form highly stable complexes is a cornerstone of its use in radiopharmaceuticals, including conjugates like this compound. researchgate.net The stability of the resulting radiometal-DOTA complex is paramount, as it must remain intact under physiological conditions to ensure the radionuclide reaches its intended target and to prevent the release of the free radiometal, which could lead to unwanted accumulation in non-target tissues. mdpi.comgoogle.com

The stability of a DOTA complex is governed by both thermodynamic and kinetic factors. mdpi.compdx.edu Thermodynamic stability, often expressed as the stability constant (log KML), is a predictor of the in vivo stability of the complex. researchgate.netpdx.edu DOTA and its derivatives are known for forming complexes with high thermodynamic stability with a variety of trivalent metal ions, including lanthanides. researchgate.net However, kinetic inertness—the resistance of the complex to dissociation—is also critically important for in vivo applications. pdx.edu Some DOTA-based agents with lower thermodynamic stability have demonstrated high stability under biological conditions, highlighting the significant contribution of kinetic inertness. pdx.edu

The properties of the radionuclide, particularly its ionic radius, play a crucial role in the stability of the DOTA complex. researchgate.netresearchgate.net The DOTA macrocycle's cavity size is well-suited for coordinating a range of radiometals, but the fit influences the stability. researchgate.netacs.org For instance, within the lanthanide series, as the ionic radius decreases (a phenomenon known as lanthanide contraction), the stability of the DOTA complex is affected. researchgate.net The chelator is particularly effective for larger cations such as Yttrium-90 (⁹⁰Y) and Indium-111 (¹¹¹In). acs.org While DOTA can chelate smaller cations like Gallium-68 (⁶⁸Ga), other chelators may be preferred for these smaller ions. acs.org Despite this, DOTA remains a versatile chelator for a broad spectrum of radionuclides used in both imaging and therapy, such as ⁶⁸Ga, ⁹⁰Y, Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac). d-nb.inforesearchgate.net

Radionuclide retention within the DOTA chelate is generally high, but challenges remain, particularly with certain radionuclides and decay chains. nih.govsnmjournals.org For example, while DOTA is a standard chelator for ²²⁵Ac, there are concerns regarding the stability of the complex throughout its complex decay chain. nih.gov Evidence suggests that daughter radionuclides, such as Bismuth-213 (²¹³Bi), may be released from the DOTA chelator following the alpha decay of the parent ²²⁵Ac. nih.gov Similarly, Bi-DOTA complexes have shown limited stability in human plasma. snmjournals.orgnih.gov In contrast, studies involving a this compound conjugate labeled with ⁹⁰Y demonstrated that the resulting ⁹⁰Y-DOTA-biotin complex was stable in human serum in vitro for up to three hours at 37°C. researchgate.netiaea.org

Furthermore, the complexation of a metal ion within the DOTA ligand can confer protection to the ligand itself from radiolytic degradation. rsc.org Studies have shown that the degradation of the DOTA molecule is significantly lower when it is part of a metal complex compared to when the ligand is free in solution, which is attributed to the strengthening of the molecule's bonds in the presence of the metal cation. rsc.org

Table 1: Stability and Characteristics of DOTA Complexes with Various Radionuclides

| Radionuclide | Ionic Radius (pm) | Stability Characteristics | Key Findings | Citations |

|---|---|---|---|---|

| Gallium (Ga³⁺) | 62 | Forms stable complexes, though the smaller ionic radius is not optimal for the DOTA cavity. | DOTA is considered a suitable chelator for developing radiotheranostic probes with ⁶⁸Ga. | acs.orgresearchgate.net |

| Yttrium (Y³⁺) | 90 | Forms highly stable and inert complexes. | DOTA is an ideal chelator for ⁹⁰Y. ⁹⁰Y-DOTA-biotin was stable in human serum in vitro. | google.comacs.orgiaea.org |

| Lutetium (Lu³⁺) | 86.1 | Forms highly stable and inert complexes. | Widely used for therapeutic applications with ¹⁷⁷Lu. | researchgate.netresearchgate.netmdpi.com |

| Actinium (Ac³⁺) | 112 | Forms complexes, but stability of daughter products is a concern. | ²²⁵Ac daughters, such as ²¹³Bi, may be released from the DOTA chelator following decay. | nih.govsnmjournals.org |

| Bismuth (Bi³⁺) | 103 | Forms complexes with insufficient stability in plasma. | Bi-DOTA complexes are not highly stable in human plasma (85% intact after 2 hours). | snmjournals.orgnih.gov |

| Copper (Cu²⁺) | 73 | Forms complexes with adequate stability, but requires heating for complexation. | Demonstrates good thermodynamic stability (logKML = 22.3) and adequate in vivo stability for most applications. | iaea.org |

| Scandium (Sc³⁺) | 74.5 | Forms stable complexes both in vitro and in vivo. | The thermodynamic stability of Sc(III) complexes was found to be higher for DOTA compared to TETA, NOTA, EDTA, and DTPA. | mdpi.com |

| Thorium (Th⁴⁺) | 94 | Forms stable complexes in aqueous solution. | Early studies and solid-state structural analyses indicate Th-DOTA complexes should be stable. | snmjournals.org |

| Zirconium (Zr⁴⁺) | 72 | Forms a less stable complex compared to other radiometals. | The Zr⁴⁺-DOTA complex is noted to be less stable, and chelation requires high temperatures. | researchgate.netrsc.org |

Pretargeting Principles and Bioconjugation

Core Concepts of Pretargeted Radioimmunotherapy and Diagnosis

Pretargeted radioimmunotherapy (PRIT) and diagnosis represent a sophisticated evolution from conventional methods. These strategies are designed to overcome the limitations associated with the direct administration of radiolabeled antibodies, such as prolonged circulation times and suboptimal tumor-to-background ratios.

Multi-Step Targeting Strategies

At the heart of pretargeting lies a multi-step approach that temporally separates the targeting of a tumor-associated antigen from the delivery of a radionuclide. rsc.org This methodology typically involves the initial administration of a non-radiolabeled antibody construct, which has dual affinity for a tumor cell surface antigen and a subsequently administered small, radiolabeled molecule known as a hapten. snmjournals.orgresearchgate.netnih.gov This sequence allows the antibody construct to accumulate at the tumor site while unbound constructs clear from the bloodstream. snmjournals.orgnih.gov

In some variations, a clearing agent is administered after the antibody construct to expedite the removal of non-localized antibodies from circulation, further improving the tumor-to-nontumor radioactivity ratio. snmjournals.orgsnmjournals.org The final step is the administration of the radiolabeled hapten, which rapidly binds to the pre-localized antibody at the tumor site. snmjournals.orgsnmjournals.org The small size of the hapten facilitates quick clearance of any unbound radioactivity from the body, minimizing off-target radiation exposure. researchgate.netnih.gov This multi-step process can significantly enhance the therapeutic window and diagnostic sensitivity compared to single-step targeting. tandfonline.com

Role of the Biotin-Streptavidin/Avidin (B1170675) System in Pretargeting

The interaction between biotin (B1667282) (a vitamin) and the proteins avidin or streptavidin is one of the strongest non-covalent bonds known in nature, with an exceptionally high affinity (Kd ≈ 10-14 to 10-15 M). snmjournals.orggoogle.comwikipedia.org This robust and highly specific interaction has been extensively exploited in various pretargeting strategies. snmjournals.orgnih.govresearchgate.net

In a typical streptavidin-biotin pretargeting system, a monoclonal antibody is conjugated to streptavidin and administered first. snmjournals.org After allowing time for tumor localization and clearance of the unbound conjugate, a radiolabeled form of biotin is injected. snmjournals.orgresearchgate.net The radiolabeled biotin then rapidly binds to the streptavidin that has accumulated at the tumor site. researchgate.net This system can involve two, three, four, or even five distinct steps to optimize tumor targeting and minimize background radiation. snmjournals.orgresearchgate.nete-proteins.com The use of streptavidin is often preferred over avidin due to its lower immunogenicity and more favorable clearance profile. researchgate.net

DOTA-Biotin-Sarcosine as a Small Molecule Hapten

This compound is a specifically designed small molecule hapten for use in pretargeting systems. This compound integrates several key functional components:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is capable of stably binding a variety of radiometals used in both imaging and therapy. snmjournals.orggoogle.comgoogle.com Its ability to form highly stable complexes is crucial to prevent the release of the radionuclide in vivo. google.com

Biotin: This vitamin serves as the high-affinity targeting moiety that binds to streptavidin or avidin pre-localized at the tumor site. google.com

Sarcosine (B1681465) (N-methylglycine): The inclusion of a sarcosine linker between the DOTA and biotin moieties can enhance the stability of the conjugate against enzymatic degradation by biotinidase. researchgate.netgoogle.comidentifiers.org

The combination of these components in this compound creates a hapten with rapid clearance kinetics and low retention in non-target tissues. nih.gov Studies have shown that DOTA-based haptens, including DOTA-biotin, exhibit favorable biodistribution with minimal impact on blood clearance from the biotin and aminobenzene groups. nih.gov

Strategies to Mitigate Endogenous Biotin Interference in Pretargeting Systems

A significant challenge in streptavidin-biotin based pretargeting is the presence of endogenous biotin in the bloodstream, which can saturate the biotin-binding sites on the streptavidin-antibody conjugate, thereby blocking the binding of the subsequently administered radiolabeled biotin hapten. google.comresearchgate.netnih.gov This interference can reduce the efficacy of the therapy or the sensitivity of the diagnostic procedure. researchgate.net To address this issue, several innovative strategies have been developed.

Development and Application of Streptavidin Mutants with Altered Biotin Affinity

One effective approach involves the genetic engineering of streptavidin to create mutants with a reduced affinity for biotin. google.comresearchgate.netnih.gov Mutants such as S45A and Y43A have been developed, which exhibit a faster off-rate for biotin compared to wild-type streptavidin. google.comresearchgate.netnih.gov This allows for the exchange of pre-bound endogenous biotin with a subsequently administered bivalent biotin ligand. researchgate.net While the affinity for a single biotin molecule is lower, these mutants retain high avidity for bis-biotin constructs, which can bind to two adjacent biotin-binding sites on the streptavidin tetramer. researchgate.netnih.gov This strategy has been shown to nearly eliminate the difference in therapeutic radioactivity at the tumor site in animals with normal versus biotin-deficient diets. nih.gov

| Mutant | Amino Acid Substitution | Key Feature | Reference |

| SAv-Y43A | Tyrosine to Alanine at position 43 | 67-fold lower affinity for biotin than wild-type. researchgate.net | researchgate.net |

| SA-S45A | Serine to Alanine at position 45 | Faster off-rate for biotin. nih.gov | nih.gov |

Utilization of Bis-Biotin Conjugates for Enhanced Avidity

To complement the use of streptavidin mutants, bis-biotin conjugates have been designed. google.comresearchgate.net These molecules consist of two biotin moieties connected by a linker, allowing them to bind simultaneously to two binding sites on a streptavidin tetramer. google.comresearchgate.net This dual binding results in a significant increase in avidity, which is the combined strength of multiple binding interactions. researchgate.net The enhanced avidity of bis-biotin conjugates for streptavidin mutants allows them to effectively displace any pre-bound endogenous biotin and achieve stable, essentially irreversible binding. researchgate.net Research has demonstrated that the off-rate of a biotinidase-stabilized biotin dimer from a streptavidin mutant can be over 640 times slower than that of monomeric biotin. researchgate.net This combination of a lower-affinity streptavidin mutant and a high-avidity bis-biotin ligand provides a robust solution to the problem of endogenous biotin interference. researchgate.net

| Conjugate Type | Description | Advantage | Reference |

| Bis-Biotin | Two biotin molecules linked together. | High avidity binding and essentially irreversible retention with streptavidin mutants. researchgate.net | google.comresearchgate.net |

| DOTA-bis-biotin | A bis-biotin conjugate incorporating a DOTA chelator. | Allows for radiolabeling while retaining high avidity. nih.gov | nih.gov |

Bioconjugation of this compound to Biological Vectors (e.g., phage, antibodies)

The successful implementation of pretargeting strategies hinges on the stable and efficient conjugation of the recognition molecule and the chelator for the radionuclide to the biological vector. This compound is a bifunctional molecule specifically designed for this purpose. It incorporates three key components:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its ability to form highly stable complexes with various radionuclides, including therapeutic isotopes like Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu).

Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, which is central to the pretargeting approach.

Sarcosine (N-methylglycine): A linker that connects the DOTA and biotin moieties. The inclusion of the N-methyl group in the sarcosine linker provides resistance to in vivo degradation by the enzyme biotinidase, which can otherwise cleave the biotin from the conjugate, leading to a loss of targeting efficacy. dtic.milnih.govacs.org

The bioconjugation of this compound to biological vectors like phages and antibodies typically involves the formation of a stable covalent bond between the this compound molecule and the vector. This is often achieved by activating a carboxylic acid group on the DOTA moiety to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) present on the surface of the antibody or phage protein coat. biopharminternational.comlabome.com

Bioconjugation to Phage Vectors

Filamentous phages, such as M13, are utilized as biological vectors due to their ability to display foreign peptides and proteins on their surface, a technology known as phage display. nih.gov For pretargeting applications, phages can be engineered to expose a targeting moiety that directs them to tumor cells. The subsequent bioconjugation of this compound allows for the attachment of the pretargeting components.

The general procedure for conjugating this compound to a phage vector involves reacting the phage with an activated form of this compound, often the NHS ester, in a suitable buffer system. The reaction conditions are optimized to achieve a desired level of biotinylation without compromising the phage's infectivity or targeting capability. escholarship.org

Key Steps in Phage Bioconjugation:

Phage Preparation: The phage vector is purified and concentrated.

Activation of this compound: If not already in an activated form, a carboxylic acid on the DOTA moiety is reacted with a reagent like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a reactive NHS ester.

Conjugation Reaction: The activated this compound is incubated with the phage preparation under controlled conditions (e.g., pH, temperature, molar ratio). The NHS ester reacts with primary amines on the phage coat proteins.

Purification: Unreacted this compound and byproducts are removed, typically through methods like dialysis, size exclusion chromatography, or ultrafiltration. escholarship.org

Characterization: The resulting phage-DOTA-Biotin-Sarcosine conjugate is characterized to determine the number of biotin molecules per phage particle. This can be achieved using colorimetric assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the displacement of HABA from avidin by the biotin on the phage. escholarship.org

| Parameter | Condition/Method | Reference |

| Phage Vector | M13 filamentous phage | nih.gov |

| Activation | Use of N-hydroxysuccinimide (NHS) ester of this compound | escholarship.org |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | biopharminternational.com |

| Molar Ratio | Varies depending on desired biotinylation level; typically a molar excess of activated this compound to phage amine groups. | biopharminternational.com |

| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | escholarship.org |

| Purification | Ultrafiltration with molecular weight cutoff filters (e.g., 30 kDa) to remove excess reagent. | escholarship.org |

| Quantification | HABA (4'-hydroxyazobenzene-2-carboxylic acid)-avidin colorimetric assay to determine the number of biotin molecules per virion. Proteinase K digestion followed by ultrafiltration can also be used. | nih.govescholarship.org |

Bioconjugation to Antibodies

Antibodies are highly specific targeting vectors used extensively in pretargeting radioimmunotherapy. The conjugation of this compound to antibodies follows similar principles to phage conjugation, primarily targeting the lysine residues on the antibody surface.

The process involves careful control of the reaction stoichiometry to achieve an optimal number of this compound molecules per antibody. Over-conjugation can lead to a loss of immunoreactivity, while insufficient conjugation results in a low specific activity of the final radiolabeled product. researchgate.net

Key Steps in Antibody Bioconjugation:

Antibody Preparation: The antibody is purified and prepared in a suitable buffer that is free of primary amines (e.g., Tris).

Activation of this compound: Similar to phage conjugation, an NHS ester of this compound is typically used.

Conjugation Reaction: The activated this compound is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled pH and temperature.

Purification: The antibody conjugate is separated from unreacted small molecules using techniques like dialysis, size exclusion chromatography, or spin filtration.

Characterization: The resulting antibody-DOTA-Biotin-Sarcosine conjugate is thoroughly characterized. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a powerful tool to determine the number of this compound molecules conjugated per antibody. google.comresearchgate.net The immunoreactivity of the conjugate is also assessed to ensure that its binding affinity to the target antigen is preserved. researchgate.net

| Parameter | Condition/Method | Reference |

| Antibody | Monoclonal antibodies (e.g., IgG) | labome.com |

| Activation | N-hydroxysuccinimide (NHS) ester of this compound | google.com |

| Reaction Buffer | Bicarbonate or borate (B1201080) buffer, pH 8.5-9.0, or phosphate-buffered saline (PBS), pH 7.2-7.5 | biopharminternational.com |

| Molar Ratio | Typically a 5- to 20-fold molar excess of activated this compound to antibody, optimized to achieve the desired degree of labeling. | biopharminternational.com |

| Reaction Time | 1-2 hours at room temperature | interchim.fr |

| Purification | Size exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unconjugated reagents. | nih.gov |

| Characterization | - Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the distribution and average number of this compound molecules per antibody. - Immunoreactivity Assay: ELISA or flow cytometry to confirm that the antibody retains its binding affinity to the target antigen. | researchgate.netgoogle.comresearchgate.net |

In Vitro Characterization and Evaluation

Evaluation of Biotinidase Resistance

Biotinidase is a ubiquitous enzyme in the human body, with its highest specific activity found in serum. igem.org This enzyme can cleave biotin (B1667282) from biotinylated molecules, which would be detrimental to pretargeting strategies that rely on the biotin-avidin interaction. igem.orgjustia.com Therefore, ensuring the resistance of DOTA-Biotin-Sarcosine to biotinidase is a primary concern.

Methodologies for Assessing Enzymatic Cleavage

The susceptibility of biotin conjugates to enzymatic cleavage by biotinidase is commonly assessed using methods that can detect the products of hydrolysis. A prevalent technique involves incubating the biotin conjugate with serum (human or mouse) at physiological temperature (37 °C) and monitoring the degradation over time. acs.org

High-Performance Liquid Chromatography (HPLC) is a standard analytical method used to separate the intact conjugate from its cleaved products. acs.org By radioactively labeling the conjugate, for instance with Iodine-125, the different species can be detected and quantified, providing a measure of the conjugate's stability. acs.org Another approach is a colorimetric activity assay that utilizes the cleavage of a biotin derivative, such as the conjugate with p-aminobenzoate, to produce a measurable color change. igem.org

Comparative Stability of Sarcosine-Linked Conjugates

Research has demonstrated that the introduction of a sarcosine (B1681465) (N-methylglycine) linker between biotin and the DOTA chelator significantly enhances resistance to biotinidase. igem.orgacs.org The stability is attributed to the tertiary nature of the amide nitrogen in the biotinyl-sarcosine linkage, which sterically hinders the action of biotinidase. igem.org

Studies comparing different biotin derivatives have shown that those with N-methyl moieties, such as in the sarcosine-linked conjugates, are significantly more stable than those without. acs.org For example, a radioiodinated biotin derivative without this modification was found to be rapidly degraded in both mouse and human serum, whereas the N-methylated versions, including the sarcosine-linked derivative, were found to be very stable against biotinidase degradation. acs.org This enhanced stability is crucial for in vivo applications, as it ensures that the radiolabeled biotin conjugate remains intact to bind to its pre-targeted streptavidin or avidin (B1170675). justia.com

Serum Stability Assessments of Radiolabeled Conjugates

For a radiopharmaceutical to be effective, the radiolabel must remain stably attached to the conjugate in the bloodstream until it reaches its target. justia.comgoogle.com Therefore, assessing the serum stability of radiolabeled this compound is a critical step in its in vitro evaluation.

The stability of the radiolabeled conjugate is typically evaluated by incubating it in human serum at 37°C for various time points. iaea.orgrsc.org For example, in vitro studies with ⁹⁰Y-DOTA-Biotin-Sarcosine showed that it was stable in human serum for at least 3 hours at 37°C. iaea.org Similarly, two ¹¹¹In-radiolabeled biotin-DOTA conjugates were found to be stable in human plasma. rsc.org The initial acceptance criterion for in vivo stability is often 100% stability for at least 1 hour. justia.com

Analytical techniques such as thin-layer chromatography (TLC) and HPLC are used to analyze the serum samples and quantify the percentage of the radiolabeled conjugate that remains intact over time. iaea.org These studies are crucial to ensure that the radionuclide is not prematurely released from the DOTA chelate and that the entire conjugate does not degrade before it can perform its targeting function. justia.comgoogle.com

Table of Research Findings for this compound

| Parameter | Methodology | Finding | Reference |

|---|---|---|---|

| Biotinidase Resistance | HPLC analysis after serum incubation | Sarcosine linkage provides significant resistance to enzymatic cleavage by biotinidase. | igem.org, acs.org |

| Avidin/Streptavidin Binding | Spectrophotometric (HABA) assay, Radioligand binding assays | This compound retains high-affinity binding to avidin and streptavidin. | iaea.org, google.com |

| Dissociation Kinetics | Radiolabeled biotin release assays, ESI-MS | The sarcosine modification can increase the dissociation rate, but the binding remains very strong. | researchgate.net, dtic.mil, nih.gov, nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| DOTA |

| Biotin |

| Sarcosine |

| Avidin |

| Streptavidin |

| Yttrium-90 |

| Indium-111 |

| Iodine-125 |

| 4'-hydroxyazobenzene-2-carboxylic acid (HABA) |

In Vitro Cell-Based Assays for Functional Validation (e.g., immune receptor activation)

The functional activity of DOTA-conjugated compounds can be validated through in vitro cell-based assays that measure specific cellular responses. One key application is the assessment of immune receptor activation, which is crucial for therapeutic strategies involving the redirection of immune cells.

Detailed Research Findings

Research has been conducted to evaluate the ability of this compound, particularly in its yttrium-chelated form (Y-DOTA-Sarcosine-Biotin), to activate engineered immune cells. In one study, T-cells were genetically modified to express a chimeric antigen receptor (CAR) designed to recognize DOTA (anti-DOTA Universal Immune Receptor). These engineered T-cells were then exposed to immobilized Y-DOTA-Sarcosine-Biotin to determine if the compound could effectively engage the receptor and trigger a downstream immune response. google.com

The functional validation was performed by measuring the secretion of Interferon-gamma (IFNγ), a key cytokine that indicates T-cell activation. The experiment involved coating microplate wells with varying concentrations of Y-DOTA-Sarcosine-Biotin. The anti-DOTA CAR T-cells were then added to these wells and incubated for 16 hours. The results demonstrated that the anti-DOTA CAR T-cells secreted IFNγ in a dose-dependent manner in response to the immobilized Y-DOTA-Sarcosine-Biotin. This finding confirms that Y-DOTA-Sarcosine-Biotin is capable of binding to the anti-DOTA immune receptor and eliciting a functional cellular response. google.com It was also noted that the yttrium-chelated form (Y-DOTA) was superior to non-chelated DOTA in activating these immune receptor-expressing T-cells. google.com

This type of cell-based functional assay is critical for the preclinical evaluation of such compounds, confirming that the this compound conjugate not only binds to its target but also initiates the desired biological activity. The sarcosine linker is incorporated to block the action of biotinidase, a serum enzyme that can cleave the biotin moiety, thus enhancing the compound's stability for in vivo applications. dtic.mil

Interactive Data Table: IFNγ Secretion by Anti-DOTA CAR T-cells

The following table summarizes the findings from the in vitro functional validation assay, showing the dose-dependent activation of anti-DOTA immune receptor-expressing T-cells by Y-DOTA-Sarcosine-Biotin.

| Compound Tested | Effector Cells | Assay | Endpoint Measured | Result |

| Y-DOTA-Sarcosine-Biotin | hC8.2.5 DOTA CAR T-cells | Immobilized Ligand Assay | IFNγ Secretion | Dose-dependent increase in IFNγ secretion. google.com |

| DOTA-NHS | hC8.2.5 DOTA CAR T-cells | Immobilized Ligand Assay | IFNγ Secretion | Lower IFNγ secretion compared to Y-DOTA. google.com |

Preclinical in Vivo Assessment

Pharmacokinetic Profiles in Animal Models

The pharmacokinetics of DOTA-biotin conjugates are defined by how the body processes them, primarily focusing on their duration in the bloodstream and the efficiency of their removal. An ideal conjugate for pretargeting applications should clear from the circulation rapidly to reduce background radiation. snmjournals.org

Blood Clearance Kinetics of Conjugates

Studies in animal models consistently demonstrate that small molecule DOTA-biotin conjugates exhibit rapid blood clearance. snmjournals.orgnih.govresearchgate.net When not bound to a pre-targeted antibody-streptavidin complex, these conjugates are quickly eliminated from the body.

For instance, ¹⁷⁷Lu-DOTA-biotin showed fast blood clearance in mice, with a biphasic pattern. nih.gov This rapid clearance is a key advantage of the pretargeting strategy, as it allows for the administration of the radiolabeled biotin (B1667282) conjugate after the primary antibody-streptavidin construct has already localized to the tumor and cleared from the blood, thereby minimizing systemic radiation exposure. In one study, ⁹⁰Y-DOTA-biotin showed a rapid disappearance from the blood, with 90% of the injected dose excreted through urine within 2 hours when not bound to a pretargeting complex. snmjournals.org Similarly, other studies have reported serum half-lives of approximately 5 minutes for comparable radiolabeled biotin molecules. google.com

Evaluation of Clearance Enhancing Agents

In the three-step pretargeting approach, a clearing agent is often administered after the antibody-streptavidin conjugate to remove any unbound conjugate from circulation before the radiolabeled DOTA-biotin is introduced. ashpublications.orgnih.gov This step is critical for reducing background radioactivity and improving the tumor-to-blood ratio.

Avidin (B1170675) itself can act as a clearing agent for biotinylated antibodies due to its rapid uptake by the liver. google.comnih.gov Studies have shown that intravenous administration of avidin significantly reduces the blood levels of a pre-injected biotinylated antibody within minutes to hours. google.com Other synthetic clearing agents, often based on biotinylated and glycosylated molecules, are designed to bind the circulating antibody-streptavidin complex and facilitate its clearance via the liver's asialoglycoprotein receptor. google.commit.edu

For example, a synthetic, dendrimeric clearing agent known as NAGB (containing N-acetylgalactosamine and biotin) has been effectively used to clear anti-CD20 antibody-streptavidin conjugates from the blood in mouse models. ashpublications.orgmit.edu The efficacy of these agents is demonstrated by a rapid drop in the concentration of the circulating antibody-streptavidin complex, paving the way for the injection of the radiolabeled DOTA-biotin with minimal risk of it binding to the complex in the bloodstream. ashpublications.org One study showed that a biotin-galactose-HSA clearing agent could effectively remove circulating antibody-avidin complexes. nih.gov Another evaluation demonstrated that an avidin chase, administered before the radiolabeled biotin, can reduce circulating avidin, thereby decreasing liver and kidney uptake of the subsequent radiolabel while increasing its accumulation at the target site. fortunejournals.comfortunejournals.com

Biodistribution in Preclinical Models

Biodistribution studies are essential to determine where the DOTA-Biotin-Sarcosine conjugate accumulates in the body and for how long. These studies are typically performed in xenograft models, where human tumors are grown in immunodeficient mice, to assess both tumor targeting and uptake in normal organs. nih.govmit.edu

Tumor Uptake and Retention Mechanisms in Xenograft Models

In pretargeted xenograft models, radiolabeled DOTA-biotin conjugates demonstrate rapid and high-level accumulation in tumors where an antibody-streptavidin conjugate has been pre-localized. researchgate.netnih.govmit.edu The fundamental mechanism is the high-affinity binding between biotin and the streptavidin component of the tumor-bound conjugate. researchgate.net

Studies using various human tumor xenografts, such as colorectal, lymphoma, and leukemia models, have shown significant tumor uptake of the radiolabeled biotin conjugate. snmjournals.orgnih.govmit.edu For example:

In a colorectal carcinoma model (SW1222), pretargeted ⁶⁴Cu-DOTA-biotin reached a peak tumor uptake of 18.9% of the injected dose per gram (%ID/g) at 1 hour post-injection. snmjournals.org

In a lymphoma model (FL-18), pretargeting with an anti-CD20 antibody-streptavidin conjugate (1F5/SA) resulted in a tumor uptake of ¹¹¹In-DOTA-biotin of 14.1% ID/g after 48 hours. nih.gov

In a human leukemia xenograft model (HEL), pretargeting with a bispecific antibody construct led to a peak tumor uptake of ⁹⁰Y-DOTA-biotin of 7.8% ID/g at 24 hours. mit.edu

The retention of the radioactivity in the tumor is generally persistent and mirrors the retention of the primary antibody conjugate. google.com This prolonged retention is crucial for delivering a therapeutic dose of radiation to the tumor cells. The amount of radioactivity localized to the xenografts often correlates with the expression level of the target antigen on the cancer cells. nih.gov

Distribution in Normal Tissues and Organs

A key goal of the pretargeting strategy is to minimize the uptake of radioactivity in healthy tissues and organs. DOTA-biotin conjugates, being small molecules, are primarily cleared through the kidneys when not bound to the pretargeted complex. snmjournals.orgnih.govnih.govresearchgate.net

Biodistribution studies consistently show that in the absence of a pretargeting agent, DOTA-biotin conjugates exhibit very low nonspecific uptake in tumors and other organs, with the majority of the agent being rapidly excreted. snmjournals.orgnih.gov However, in a pretargeted setting, some accumulation in normal organs can occur. The kidneys are often the organ with the highest nonspecific uptake, which is attributed to the retention of the streptavidin-conjugate and the renal clearance route of the small biotin conjugate. nih.govmit.edunih.govresearchgate.net

For example, in one lymphoma xenograft study, the kidneys showed the highest background uptake, with an average of 2.5% ID/g at 24 hours after ¹¹¹In-DOTA-biotin injection. nih.gov Despite this, favorable tumor-to-organ ratios are generally achieved. In the same study, tumor-to-kidney ratios reached 7.5:1, and tumor-to-blood ratios were 12.6:1 at 48 hours. ashpublications.orgnih.gov The use of clearing agents significantly reduces the levels of radioactivity in the blood and other non-target organs like the liver and spleen. google.com

The table below summarizes the biodistribution of radiolabeled DOTA-biotin in pretargeted mouse models from a representative study.

| Organ | Uptake (%ID/g) at 24h nih.gov | Uptake (%ID/g) at 48h nih.gov |

|---|---|---|

| Tumor (FL-18) | 11.3 | 14.1 |

| Blood | 2.0 | 1.1 |

| Kidney | 2.5 | 1.9 |

| Liver | 1.0 | 0.5 |

| Spleen | 0.6 | 0.3 |

| Lung | 1.2 | 0.7 |

Data represents uptake of ¹¹¹In-DOTA-biotin in mice bearing FL-18 xenografts pretargeted with 1F5/SA conjugate. nih.gov %ID/g = percent injected dose per gram.

Influence of Linker Chemistry on Biodistribution Patterns

The chemical linker connecting the DOTA chelator and the biotin molecule can significantly impact the conjugate's biodistribution and pharmacokinetic properties. snmjournals.org The design of the linker focuses on several key aspects: ensuring in vivo stability, promoting renal excretion, and not interfering with the binding affinity of biotin to avidin or the chelating properties of DOTA. google.com

The inclusion of a sarcosine (B1681465) residue in the linker, creating this compound, is a strategic choice to block the enzymatic cleavage of biotin by biotinidase, a serum enzyme. dtic.mil This enhanced stability is critical to ensure that the radiolabeled DOTA remains attached to the biotin moiety until it reaches the pretargeted tumor site.

Studies comparing different linkers have shown that variations in charge and lipophilicity can alter the pharmacokinetic profile. acs.org For example, introducing different spacers like polyethylene (B3416737) glycol (PEG) or amino acids can modify tumor-to-kidney ratios. acs.org A study evaluating several biotin derivatives found that the choice of linker influenced which conjugate had the most favorable in vivo distribution, with rapid renal excretion and low liver and intestine concentrations being the desired characteristics. dtic.mil While direct comparative data for a sarcosine linker versus other specific linkers in an identical DOTA-biotin framework is limited in the public literature, the principle that linker chemistry affects biodistribution is well-established for radiopharmaceuticals. snmjournals.org The overarching goal is to create a stable conjugate that clears rapidly from non-target tissues while being effectively captured by the pretargeted tumor.

Preclinical Imaging Modalities for this compound (e.g., PET, SPECT/CT)

The preclinical assessment of this compound has primarily revolved around its use as a component in pre-targeted radioimmunotherapy (PRIT) systems. In this approach, a targeting molecule (like a biotinylated antibody) is first administered, followed by the radiolabeled this compound which binds to the biotin moiety at the target site. This strategy aims to enhance the therapeutic index by allowing clearance of the unbound targeting molecule before the administration of the radioactive payload.

The choice of radionuclide chelated by the DOTA moiety dictates the imaging modality. For Single Photon Emission Computed Tomography (SPECT), this compound has been labeled with Indium-111 (¹¹¹In). dtic.mil Biodistribution studies using ¹¹¹In-DOTA-Biotin-Sarcosine were conducted in BALB/c nu/nu mice to evaluate its in vivo distribution profile. dtic.mil The primary goal of these studies was to identify a biotin derivative with favorable pharmacokinetics, specifically rapid renal excretion and low uptake in non-target tissues like the liver and intestines. dtic.mil

While direct Positron Emission Tomography (PET) imaging studies specifically utilizing this compound are not extensively documented in the reviewed literature, the DOTA chelator is versatile and can be complexed with PET isotopes. For instance, a patent application describes the use of Yttrium-86 (⁸⁶Y), a PET-emitting radionuclide, chelated to a DOTA-benzyl derivative for tracking engineered T-cells that are designed to bind to DOTA haptens, which could include this compound. google.com This suggests the feasibility of using PET to visualize the biodistribution of this compound in vivo.

Furthermore, this compound has been labeled with Yttrium-90 (⁹⁰Y), a beta-emitter that also has potential for imaging via Bremsstrahlung SPECT. iaea.org A study by an Italian research group focused on the preclinical evaluation of a ⁹⁰Y-labeled DOTA-biotin conjugate, highlighting its potential in a pre-targeting protocol. iaea.org

The table below summarizes the key radionuclides used for labeling this compound and their corresponding imaging modalities in preclinical research.

| Radionuclide | Imaging Modality | Study Context | Key Findings | Reference |

| Indium-111 (¹¹¹In) | SPECT/CT | Biodistribution study in BALB/c nu/nu mice. | To determine the in vivo distribution and identify favorable pharmacokinetics for pre-targeted applications. | dtic.mil |

| Yttrium-90 (⁹⁰Y) | Radionuclide Therapy / Bremsstrahlung SPECT | Preclinical evaluation for pre-targeted radioimmunotherapy. | Labeled with high radiochemical purity; showed high tumor cell accumulation in a pre-targeting setup. | iaea.org |

| Yttrium-86 (⁸⁶Y) | PET | Proposed for in vivo tracking of engineered immune cells. | Demonstrates the potential for PET imaging of DOTA-based haptens. | google.com |

Preclinical Efficacy Studies in Xenograft Models

Preclinical efficacy studies for this compound have been conducted within the framework of pre-targeted radioimmunotherapy, rather than as a standalone therapeutic agent. The efficacy in these models is therefore a result of the entire multi-step targeting system.

In a preclinical evaluation of a novel biotin-DOTA conjugate for pre-targeted antibody-guided radioimmunotherapy (PAGRIT), high tumor uptake was observed in a tumor-bearing pre-targeted animal model. nih.gov While this study did not use the sarcosine-containing variant, it demonstrates the principle of achieving high tumor localization with DOTA-biotin conjugates in a pre-targeted setting. The study utilized a metastatic melanoma patient-derived xenograft model to evaluate biodistribution. nih.gov

Another study conducted biodistribution experiments in BALB/c nu/nu mice with the aim of identifying the most favorable in vivo distribution among different biotin derivatives, including this compound labeled with ¹¹¹In. dtic.mil Although this was not a formal efficacy study designed to measure tumor growth inhibition, the biodistribution data is a critical prerequisite for such studies. The research aimed to select a derivative with rapid renal clearance and low accumulation in non-target organs to minimize toxicity. dtic.mil

A report from the International Atomic Energy Agency (IAEA) mentions a preclinical evaluation of a ⁹⁰Y-labeled biotin DOTA conjugate. iaea.org In this work, a German research group reported that isolated tumor cells accumulated 20-fold higher radioactivity when a biotinylated antibody was used compared to a non-biotinylated control, and they also performed extensive in vivo studies. iaea.org This highlights the potential for delivering a potent radioactive dose to tumor cells using this strategy.

The following table presents findings from preclinical studies involving DOTA-biotin conjugates in xenograft models, which provide an indirect assessment of the potential efficacy of this compound within a pre-targeting system.

| Study Focus | Animal Model | Xenograft Model | Key Findings | Reference |

| Evaluation of a novel biotin-DOTA conjugate for PAGRIT | Tumor-bearing pre-targeted animal model | Metastatic melanoma | High tumor uptake was observed in the pre-targeted animals. | nih.gov |

| Biodistribution of ¹¹¹In-labeled biotin derivatives | BALB/c nu/nu mice | Not specified in the provided excerpt | To determine the in vivo distribution profile and select for favorable pharmacokinetics. | dtic.mil |

| Preclinical evaluation of ⁹⁰Y-labeled biotin DOTA conjugate | Not specified in the provided excerpt | Not specified in the provided excerpt | Isolated tumor cells showed a 20-fold higher accumulation of radioactivity with a pre-targeted approach. | iaea.org |

Advanced Research Directions and Conceptual Applications

DOTA-Biotin-Sarcosine in Theranostic Concepts

This compound is a key component in the development of theranostic agents, which are molecules that combine therapeutic and diagnostic capabilities. This allows for simultaneous diagnosis, treatment, and monitoring of therapeutic response. The DOTA chelator can stably bind to a variety of radiometals used in both imaging (e.g., Gallium-68, Indium-111) and therapy (e.g., Lutetium-177, Yttrium-90), while the biotin (B1667282) moiety serves as a high-affinity ligand for streptavidin-based pretargeting systems. iaea.orgmacrocyclics.com The sarcosine (B1681465) linker is incorporated to enhance the stability of the compound by reducing its susceptibility to enzymatic cleavage by biotinidase in the serum. snmjournals.org

Dual-Isotope Pretargeting Strategies

Dual-isotope pretargeting strategies leverage the unique properties of this compound to improve the efficacy and safety of radioimmunotherapy. In this approach, a non-radiolabeled antibody-streptavidin conjugate is first administered and allowed to accumulate at the tumor site. After a clearing agent removes unbound conjugate from circulation, a this compound molecule labeled with a diagnostic isotope (e.g., ¹¹¹In) is administered for imaging and dosimetry calculations. aacrjournals.orgnih.gov This is followed by the administration of the same this compound molecule labeled with a therapeutic isotope (e.g., ⁹⁰Y). aacrjournals.org